molecular formula C14H15N3OS B2881799 4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-55-0

4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2881799
CAS No.: 898450-55-0
M. Wt: 273.35
InChI Key: BYBSJQZCPUWULV-UHFFFAOYSA-N
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Description

4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a pyridin-3-ylmethylthio substituent at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a formamide or a similar reagent under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethylthio Group: The pyridin-3-ylmethylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a thiol or a thioether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The pyridin-3-ylmethylthio group can participate in nucleophilic substitution reactions, where the thioether can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the quinazolinone core produces tetrahydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethylthio group can form hydrogen bonds or hydrophobic interactions with these targets, leading to modulation of their activity. The quinazolinone core can also participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activity and chemical reactivity.

    Pyridine Derivatives: Compounds with a pyridine ring and various substituents can exhibit similar interactions with biological targets but may differ in their overall pharmacokinetic properties.

    Thioether-Containing Compounds: These compounds have a thioether group, which can undergo similar chemical reactions but may have different biological activities depending on the rest of the molecule.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(pyridin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14-16-12-6-2-1-5-11(12)13(17-14)19-9-10-4-3-7-15-8-10/h3-4,7-8H,1-2,5-6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSJQZCPUWULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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